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For Immediate Release

Xinxiang, China – TM471-1, a novel, orally active, covalent Bruton's tyrosine kinase (BTK)

inhibitor, is currently advancing through Phase I clinical trials for B-cell Non-Hodgkin

Lymphoma and Multiple Sclerosis.[1][2] Developed by a team at Henan Normal University in

collaboration with EMICRO Biomedicine, TM471-1 has demonstrated a promising preclinical

profile, suggesting potential advantages over existing therapies.[3] This guide provides a

comprehensive comparison of TM471-1 with other key BTK inhibitors, supported by available

experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Preclinical Potency
TM471-1 is an irreversible BTK inhibitor that forms a covalent bond with the Cys481 residue in

the ATP-binding pocket of the enzyme.[4] This mechanism is shared with several approved and

investigational BTK inhibitors. The in vitro potency of TM471-1 against wild-type BTK is

reported to be 1.3 nM.[4]
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Compound Type BTK IC50 (nM) Indications

TM471-1 Covalent, Irreversible 1.3

B-cell Malignancies,

Multiple Sclerosis

(Investigational)

Ibrutinib Covalent, Irreversible 0.5 B-cell Malignancies

Acalabrutinib Covalent, Irreversible 3-5 B-cell Malignancies

Zanubrutinib Covalent, Irreversible <1 B-cell Malignancies

Tolebrutinib Covalent, Irreversible 3.2
Multiple Sclerosis

(Investigational)

Evobrutinib Covalent, Irreversible 80.9
Multiple Sclerosis

(Investigational)

Fenebrutinib
Non-covalent,

Reversible
19.8

Multiple Sclerosis

(Investigational)

Table 1: In Vitro Potency of Selected BTK Inhibitors. IC50 values represent the concentration of

the inhibitor required to reduce BTK activity by 50% in biochemical assays.

Preclinical Efficacy in Oncology Models
In a preclinical xenograft model of B-cell lymphoma, TM471-1 demonstrated significant anti-

tumor activity. Oral administration of TM471-1 at a dose of 15 mg/kg resulted in complete tumor

regression in 7 out of 10 mice. This suggests a potent in vivo effect on the proliferation and

survival of malignant B-cells.

For comparison, preclinical data for other BTK inhibitors in similar models are summarized

below:
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Compound Model Dosing Outcome

TM471-1
B-cell Lymphoma

Xenograft
15 mg/kg

Complete tumor

regression in 7/10

mice

Ibrutinib
TCL1 Adoptive

Transfer (CLL model)
25 mg/kg/day

Delayed disease

progression

Acalabrutinib
NSG Xenograft (CLL

model)
Not specified

Significantly

decreased tumor

burden in the spleen

Zanubrutinib TMD8 Xenograft 20 mg/kg BID
Significant tumor

regression

Table 2: Preclinical In Vivo Efficacy of BTK Inhibitors in B-cell Malignancy Models.

Potential in Multiple Sclerosis
A key differentiating feature of TM471-1 is its reported high brain penetrance, as evidenced by

high BTK occupancy in the brain.[1] This characteristic is crucial for treating neurological

conditions like Multiple Sclerosis (MS), where targeting immune cells within the central nervous

system (CNS) is believed to be critical for therapeutic efficacy. Preclinical animal experiments

have indicated that TM471-1 can achieve similar efficacy in an MS model as a leading

internationally developed BTK inhibitor at the same dose.[1]

Compound Key Preclinical MS Finding

TM471-1
High BTK brain occupancy, comparable efficacy

to a leading BTK inhibitor in an MS model.

Tolebrutinib

Demonstrated superior CNS exposure and

potency compared to evobrutinib and

fenebrutinib in a preclinical model.[5][6]

Evobrutinib

Showed clinical improvement in a progressive-

like experimental autoimmune encephalitis

(pEAE) mouse model.[7]
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Table 3: Preclinical Evidence for CNS Activity of BTK Inhibitors in Development for Multiple

Sclerosis.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and a general workflow for

evaluating BTK inhibitors.
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Caption: BTK Signaling Pathway Inhibition by TM471-1.
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Caption: General Experimental Workflow for BTK Inhibitor Evaluation.

Experimental Protocols
Detailed experimental protocols for the characterization of novel BTK inhibitors, such as those

likely employed for TM471-1, are described in the following publication:

Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent

Bruton's Tyrosine Kinase (BTK) Inhibitors.Journal of Medicinal Chemistry, 2021.[4][8]

This publication outlines the methodologies for:

BTK Kinase Inhibitory Assay: To determine the half-maximal inhibitory concentration (IC50),

a horseradish peroxidase-coupled enzyme assay is typically used. Recombinant human BTK

is incubated with the test compound and ATP, and the resulting ADP is detected.
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In Vitro Cell Proliferation Assay: The anti-proliferative activity is assessed using B-cell

lymphoma cell lines (e.g., TMD8). Cells are treated with varying concentrations of the

inhibitor, and cell viability is measured after a set incubation period using assays such as

CellTiter-Glo.

In Vivo Xenograft Studies: Human B-cell lymphoma cells are subcutaneously implanted into

immunodeficient mice. Once tumors are established, mice are treated with the BTK inhibitor

or vehicle control. Tumor volume is measured regularly to assess efficacy.

Summary
TM471-1 is a potent and selective covalent BTK inhibitor with promising preclinical data in both

oncology and autoimmune disease models. Its high brain penetrance may offer a significant

advantage in the treatment of Multiple Sclerosis. The ongoing Phase I clinical trials will be

crucial in determining the safety and efficacy profile of TM471-1 in humans and its potential to

replicate the encouraging findings from preclinical studies. Further publication of detailed

clinical and comparative preclinical data will be necessary for a complete assessment of its

therapeutic potential relative to other BTK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://biopharma-asia.com/sections/new-preclinical-tolebrutinib-data-demonstrated-superior-brain-penetration-and-potency/
https://www.vjneurology.com/video/a5gnw36lurg-potential-of-evobrutinib-to-target-progressive-ms/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c01559
https://www.benchchem.com/product/b15544133#replicating-published-findings-on-tm471-1
https://www.benchchem.com/product/b15544133#replicating-published-findings-on-tm471-1
https://www.benchchem.com/product/b15544133#replicating-published-findings-on-tm471-1
https://www.benchchem.com/product/b15544133#replicating-published-findings-on-tm471-1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15544133?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

